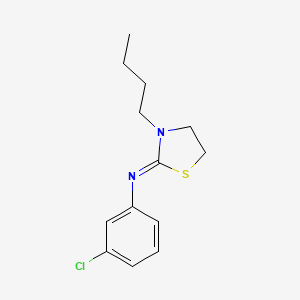![molecular formula C21H20OS B14202512 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- CAS No. 835626-64-7](/img/structure/B14202512.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is an organic compound characterized by a benzene ring substituted with a sulfinyl group and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- typically involves the reaction of 4-methylphenyl sulfoxide with a phenylethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like bromine or chlorine (for halogenation).
Major Products Formed
Oxidation: Benzene, 1-[(S)-(4-methylphenyl)sulfonyl]-2-(2-phenylethyl)-.
Reduction: Benzene, 1-[(S)-(4-methylphenyl)thio]-2-(2-phenylethyl)-.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- involves its interaction with molecular targets through its sulfinyl and phenylethyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The sulfinyl group can participate in redox reactions, while the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.
類似化合物との比較
Similar Compounds
Benzene, 1-methyl-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a sulfinyl group.
Benzene, 1-ethyl-2-[(S)-(4-methylphenyl)sulfinyl]-: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is unique due to the presence of both the sulfinyl and phenylethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
835626-64-7 |
|---|---|
分子式 |
C21H20OS |
分子量 |
320.4 g/mol |
IUPAC名 |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C21H20OS/c1-17-11-15-20(16-12-17)23(22)21-10-6-5-9-19(21)14-13-18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3/t23-/m0/s1 |
InChIキー |
OZMQRWSXGBBORN-QHCPKHFHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


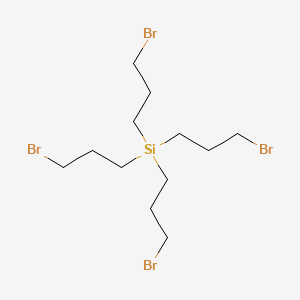
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
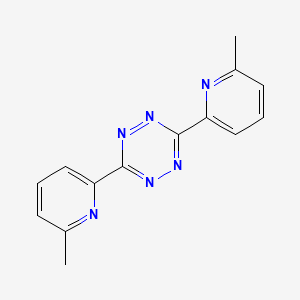
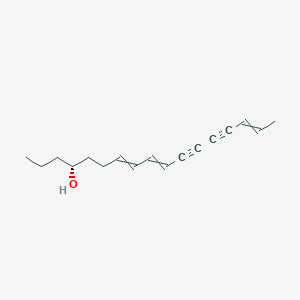
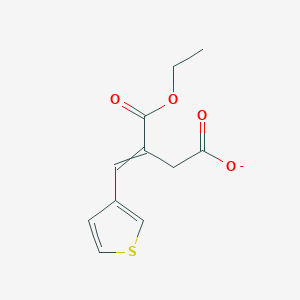
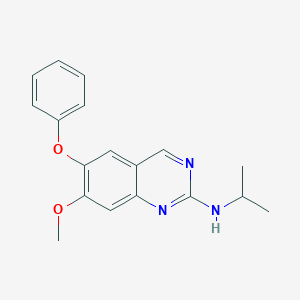
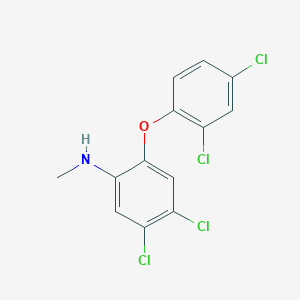
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
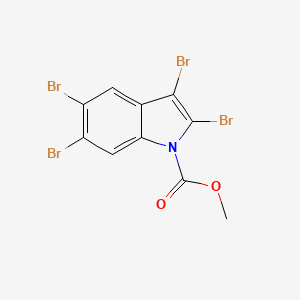
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
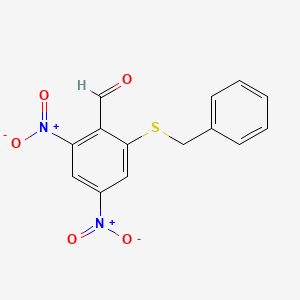
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
